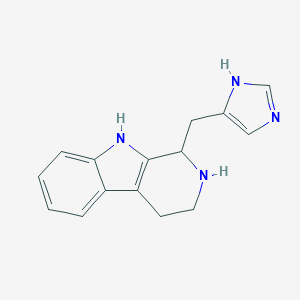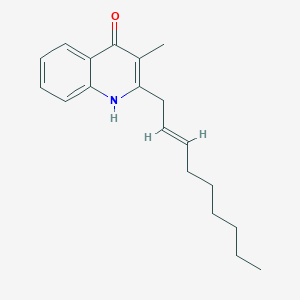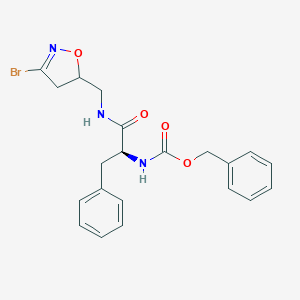
1-(2,4-Dichlorophenyl)-3-(1,2-oxazol-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HC106A is a novel inhibitor of DosRST, inhibiting Mtb survival during hypoxia-induced NRP, directly targeting the sensor kinase heme, via a mechanism that is distinct from the oxidation and alkylation of heme previously observed with artemisinin (HC101A).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Novel Compound Synthesis: Synthesis of new compounds such as thiazolyl urea derivatives, which have shown promising antitumor activities (Ling, Xin, Zhong, & Jian‐xin, 2008).
- Antibacterial Properties: Development of heterocyclic compounds containing oxazol fragments that exhibit good antibacterial activity (Mehta, 2016).
- Antimicrobial Activities: Creation of oxazolyl-quinazolinones with substantial antimicrobial activity (Patel & Shaikh, 2011).
Materials Science Applications
- Nonlinear Optical Properties: Investigation into the nonlinear optical properties of arylidene-oxazolones, which could be useful in optoelectronics (Murthy et al., 2013).
- Photophysical Behavior: Study of pyrimidines and thiopyrimidines derivatives for their potential applications in materials science (Ladani et al., 2009).
Other Applications
- Molecular Docking Studies: Utilization in molecular docking studies to understand the interaction of compounds with biological targets, aiding in the design of drugs with better efficacy (Katariya, Vennapu, & Shah, 2021).
- Corrosion Inhibition: Use as corrosion inhibitors, demonstrating significant potential in protecting metals against corrosion (Mistry, Patel, Patel, & Jauhari, 2011).
Eigenschaften
Produktname |
1-(2,4-Dichlorophenyl)-3-(1,2-oxazol-5-yl)urea |
|---|---|
Molekularformel |
C10H7Cl2N3O2 |
Molekulargewicht |
272.08 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-3-(1,2-oxazol-5-yl)urea |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-6-1-2-8(7(12)5-6)14-10(16)15-9-3-4-13-17-9/h1-5H,(H2,14,15,16) |
InChI-Schlüssel |
DDEFDHBAPLUCLF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)NC2=CC=NO2 |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)NC2=CC=NO2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
HC106A; HC-106A; HC 106A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10-(4-chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B529994.png)

![methyl (E)-2-[2-[[(Z)-[[3,5-bis(trifluoromethyl)phenyl]-methylsulfanylmethylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate](/img/structure/B530023.png)
![N-[1-[(4-Ethylphenyl)sulfonylamino]-2-hydroxyindan-6-yl]-3-methoxybenzamide](/img/structure/B530336.png)
![5-chloro-2-(ethylsulfonyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B530415.png)
![1-[(E)-(2-tert-butylsulfanylphenyl)methylideneamino]-3-(2-methylbutan-2-yl)thiourea](/img/structure/B530532.png)



![N-[(E)-(4-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B531224.png)
![1-Butyl-4-[4-(2-methylpyridin-4-yl)oxyphenyl]-2-oxopyridine-3-carbonitrile](/img/structure/B531314.png)

